2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
CAS No.: 1699103-23-5
Cat. No.: VC7566494
Molecular Formula: C24H19BrFNO4
Molecular Weight: 484.321
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1699103-23-5 |
|---|---|
| Molecular Formula | C24H19BrFNO4 |
| Molecular Weight | 484.321 |
| IUPAC Name | 2-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H19BrFNO4/c1-24(22(28)29,20-12-14(25)10-11-21(20)26)27-23(30)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,27,30)(H,28,29) |
| Standard InChI Key | ACHLOVZEXMQSIF-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C=CC(=C1)Br)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Nomenclature
2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid belongs to the class of Fmoc-protected non-natural amino acids. Its molecular formula is , with a molecular weight of 484.3 g/mol . The structure comprises three key components:
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A propanoic acid backbone functionalized at the α-carbon.
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An Fmoc group (9H-fluoren-9-ylmethoxycarbonyl), which acts as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS).
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A 5-bromo-2-fluorophenyl substituent, providing steric and electronic modulation to the molecule.
The stereochemistry at the α-carbon is critical for its biological activity, though specific data on enantiomeric forms remain limited in public sources. The bromine and fluorine atoms at the 5- and 2-positions of the phenyl ring enhance the compound’s lipophilicity and potential for halogen bonding, traits often exploited in drug design .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.3 g/mol |
| CAS Number (Analog) | 1366380-37-1 (3-substituted isomer) |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
Synthesis and Characterization
Synthetic Routes
The synthesis of Fmoc-protected amino acids typically follows a multi-step protocol:
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Amino Acid Functionalization: Introduction of the 5-bromo-2-fluorophenyl group to the α-carbon of alanine or a similar amino acid precursor via Friedel-Crafts alkylation or transition-metal-catalyzed coupling .
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Fmoc Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (succinimidyl carbonate derivative) under mildly basic conditions (pH 8–9) to protect the amine group .
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Purification: High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Critical Reaction Conditions:
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Temperature: 0–25°C to prevent racemization.
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Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).
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Catalysts: 4-Dimethylaminopyridine (DMAP) for esterification steps .
Analytical Characterization
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NMR Spectroscopy: -NMR spectra typically show distinct signals for the fluorenyl protons (δ 7.2–7.8 ppm) and the aromatic protons of the bromofluorophenyl group (δ 7.0–7.5 ppm) .
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Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 484.3 [M+H] .
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HPLC: Retention times vary with mobile phase composition but generally fall between 12–15 minutes using a C18 column and acetonitrile/water gradients.
Applications in Pharmaceutical Research
Peptide Synthesis
The Fmoc group’s orthogonality to other protecting groups makes this compound invaluable in SPPS. Its primary applications include:
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Segment Condensation: Incorporation into peptide chains requiring halogenated aromatic side chains for enhanced receptor binding .
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Kinase Inhibitor Design: The bromo-fluorophenyl moiety mimics ATP-competitive inhibitors in kinases such as EGFR and VEGFR, enabling structure-activity relationship (SAR) studies .
Prodrug Development
The carboxylic acid group facilitates prodrug strategies through esterification or amidation, improving oral bioavailability. For example, conjugation with polyethylene glycol (PEG) enhances solubility for intravenous formulations.
Table 2: Comparative Bioactivity of Halogenated Amino Acid Derivatives
| Compound | Target Protein | IC (nM) |
|---|---|---|
| 2-(5-Bromo-2-fluorophenyl)... | EGFR Kinase | 12.4 |
| 3-(4-Fluorophenyl) analog | VEGFR-2 | 18.9 |
| Unsubstituted phenyl analog | EGFR Kinase | 89.7 |
Physicochemical Properties and Stability
Solubility and LogP
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Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (>50 mg/mL) and DMF (>100 mg/mL) .
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LogP: Estimated at 3.8 (using ChemAxon software), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Stability Profile
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Photostability: Susceptible to UV-induced degradation of the Fmoc group; storage in amber vials is recommended.
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Chemical Stability: Stable under acidic conditions (pH 2–6) but undergoes Fmoc deprotection at pH >10 via β-elimination .
Reactivity and Derivatization
The compound participates in three primary reactions:
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Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amine for further coupling.
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Esterification: Reaction with alcohols under Steglich conditions (DCC/DMAP) yields esters for prodrug applications .
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Cross-Coupling: Suzuki-Miyaura coupling at the bromine site enables diversification of the aromatic ring .
Example Reaction Scheme:
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